Product packaging for Ethyl Olmesartan Medoxomil-d4(Cat. No.:)

Ethyl Olmesartan Medoxomil-d4

Cat. No.: B1157737
M. Wt: 576.64
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Olmesartan Medoxomil-d4, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₂₈D₄N₆O₆ and its molecular weight is 576.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₀H₂₈D₄N₆O₆

Molecular Weight

576.64

Synonyms

4-(1-Hydroxy-1-methylpropyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4

Origin of Product

United States

Theoretical Foundations of Deuterium Isotope Effects in Organic and Biological Systems

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), can significantly influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). portico.org This effect is rooted in the principles of physical organic chemistry and is most prominent when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction. researchgate.net The carbon-deuterium (C-D) bond possesses a lower zero-point energy, making it stronger and requiring more energy to break than a C-H bond. portico.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. portico.org

This primary KIE is a powerful tool for studying reaction mechanisms. researchgate.net In biological systems, particularly in drug metabolism, the KIE is of great importance. Many drug-metabolizing enzymes, such as those in the cytochrome P450 (CYP) superfamily, catalyze oxidative reactions that involve the initial cleavage of a C-H bond. nih.gov The presence of a significant KIE upon deuteration provides strong evidence that this bond-breaking step is at least partially rate-limiting. nih.gov Medicinal chemists have utilized this effect to strategically slow the metabolism of drug candidates, a concept that has been explored since the 1960s. portico.orgresearchgate.net

Rationale for Stable Isotope Labeling in Drug Research and Development

The use of stable isotope-labeled compounds is a cornerstone of modern drug discovery and development, offering a safe and effective alternative to radioactive isotopes. metsol.com One of the most critical applications is in the study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org By administering a deuterated version of a drug, researchers can track its journey through the body and identify its metabolites with a high degree of confidence using mass spectrometry. metsol.com

Furthermore, stable isotope-labeled compounds, particularly deuterated ones, are considered the gold standard for internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comwuxiapptec.com An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and ionization, thereby correcting for any variability. chromforum.org Since deuterated analogs are nearly chemically identical to the parent drug, they fulfill these requirements exceptionally well, leading to highly accurate and precise measurements of drug concentrations in biological matrices like blood and plasma. texilajournal.comlcms.cz

Significance of Deuterated Pharmaceutical Compounds As Research Tools

Deuterated pharmaceutical compounds serve as more than just internal standards; they are sophisticated research tools that can be used to probe the intricacies of drug metabolism. symeres.com The strategic placement of deuterium (B1214612) atoms at sites susceptible to metabolic attack can slow down the rate of biotransformation, a strategy known as "metabolic switching" or creating "deuterated drugs." wikipedia.org This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites. wikipedia.org

The development of deuterated drugs has gained significant traction, with the first such drug, deutetrabenazine, receiving FDA approval. researchgate.net This demonstrates the viability of using deuterium substitution to enhance the therapeutic properties of existing medications. researchgate.net By comparing the metabolic profiles of deuterated and non-deuterated versions of a drug, researchers can pinpoint the exact sites of metabolic modification and gain a deeper understanding of the enzymes involved. nih.gov This knowledge is invaluable for designing safer and more effective drug candidates. adesisinc.com

Contextual Overview of Ethyl Olmesartan Medoxomil D4 in Analytical and Mechanistic Investigations

Retrosynthetic Analysis and Selection of Deuterium-Incorporating Precursors

The synthesis of this compound commences with a retrosynthetic analysis, a problem-solving technique in organic synthesis. This approach involves deconstructing the target molecule into simpler, commercially available precursors. For this compound, the key is to strategically introduce deuterium atoms at specific positions. The "d4" designation indicates the presence of four deuterium atoms. pharmaffiliates.com

The synthesis generally starts with a deuterated version of a key building block. One common strategy involves using a deuterated reagent to introduce the isotopic label early in the synthetic sequence. This ensures that the deuterium atoms are carried through the subsequent reaction steps. For instance, a deuterated alcohol or another small molecule containing the desired number of deuterium atoms can be employed as a starting material. uobaghdad.edu.iq

Development and Optimization of Stereoselective Deuteration Routes

Achieving stereoselectivity in deuteration is crucial, especially for complex molecules with multiple chiral centers. The spatial arrangement of atoms can significantly impact the molecule's biological activity.

Approaches for Targeted Deuterium Atom Placement (e.g., C-D bond formation)

The formation of carbon-deuterium (C-D) bonds at specific sites is a cornerstone of synthesizing isotopically labeled compounds. nih.gov Several methods can be employed:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. nih.gov It involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by a metal. nih.govresearchgate.net

Reduction of Halogenated Precursors: A halogen atom at the desired deuteration site can be replaced with a deuterium atom using a deuterium source. nih.gov

Trapping of Metalated Precursors: This involves creating a carbon-metal bond at the target position, which is then quenched with a deuterium source. nih.gov

Exploration of Catalytic and Stoichiometric Deuteration Reactions

Both catalytic and stoichiometric reactions play a role in deuteration.

Catalytic Deuteration: This method utilizes a catalyst to facilitate the deuteration process, often requiring only a small amount of the catalyst. Transition-metal catalysts are frequently used for this purpose. researchgate.netd-nb.infolibretexts.org For example, copper-catalyzed transfer deuteration offers a way to install deuterium atoms selectively. marquette.edu

Stoichiometric Deuteration: In this approach, a deuterating agent is used in a 1:1 or greater molar ratio to the substrate. While potentially less efficient in terms of atom economy, it can offer high levels of deuterium incorporation.

Reaction Condition Optimization for Enhanced Isotopic Purity and Chemical Yield

ParameterEffect on Synthesis
Temperature Can influence reaction rates and the formation of side products.
Solvent Affects the solubility of reactants and can influence the reaction pathway.
Catalyst Loading In catalytic reactions, the amount of catalyst can impact reaction speed and efficiency.
Reaction Time Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to side reactions.

Table 1: Key Reaction Parameters for Optimization

The goal is to achieve high isotopic enrichment, ideally with a deuterium incorporation of ≥95% at each designated position. researchgate.net

Advanced Isolation and Purification Techniques for Deuterated Analogs

Once the synthesis is complete, the deuterated analog must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and isotopologues (molecules with a different number of deuterium atoms). d-nb.infomarquette.edu Due to the similar physical properties of deuterated and non-deuterated compounds, this can be a challenging step. researchgate.net

Advanced chromatographic techniques are often employed: analyticachemie.in

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components of a mixture with high resolution. analyticachemie.increative-proteomics.com

Flash Chromatography: A faster version of column chromatography used for preparative-scale purifications. analyticachemie.in

Other techniques like crystallization and extraction can also be utilized to achieve the desired purity. analyticachemie.in

Spectroscopic Characterization of Deuterium Enrichment and Positional Specificity

After purification, it is essential to confirm the structure of this compound and verify the level and location of deuterium incorporation. Several spectroscopic techniques are used for this purpose:

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides very precise mass measurements. creative-proteomics.comdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR can show the absence of signals at the deuterated positions, while 2H (Deuterium) NMR will show signals corresponding to the deuterium atoms, confirming their location. dntb.gov.ua
Infrared (IR) Spectroscopy The C-D bond has a characteristic vibrational frequency that is different from the C-H bond, which can be observed in the IR spectrum. dntb.gov.ua

Table 2: Spectroscopic Techniques for Characterization

These analytical methods provide a comprehensive picture of the synthesized molecule, ensuring its identity, purity, and the precise nature of its isotopic labeling. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the precise location of deuterium atoms within the this compound molecule. nih.govconicet.gov.ar The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) results in distinct and predictable changes in both ¹H and ¹³C NMR spectra, allowing for unambiguous structural elucidation and isotopic mapping. conicet.gov.ar

In ¹H NMR spectroscopy, the most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the signal corresponding to the replaced proton. wisdomlib.org For this compound, the specific proton resonances associated with the deuterated positions would be absent from the spectrum.

In ¹³C NMR spectroscopy, the carbon atom bonded to a deuterium atom experiences several effects. The resonance signal of the deuterated carbon shifts slightly upfield (to a lower ppm value). Furthermore, due to the spin (I=1) of the deuterium nucleus, the carbon signal splits into a multiplet, typically a triplet for a -CD- group, following the 2nI+1 rule where n=1 and I=1. This coupling (C-D coupling) is a definitive marker of deuteration at a specific carbon atom. veeprho.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further corroborate the isotopic mapping by correlating proton and carbon signals throughout the molecular structure. conicet.gov.arveeprho.com

Table 1: Hypothetical NMR Data for Isotopic Mapping of this compound Data is illustrative and based on general principles of NMR spectroscopy for deuterated compounds.

Analysis Type Expected Observation at Deuteration Site Rationale
¹H NMR Disappearance of proton signal The proton has been substituted by a deuterium atom, which is not observed in standard ¹H NMR.
¹³C NMR Upfield shift of carbon signal (Isotope Shift) The heavier deuterium isotope alters the electronic environment of the attached carbon.
¹³C NMR Signal splitting into a multiplet (e.g., triplet for -CD-) Spin-spin coupling occurs between the carbon-13 nucleus and the deuterium nucleus (J-coupling).

| 2D NMR (HSQC) | Absence of cross-peak | The correlation between the now-absent proton and its attached carbon disappears. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the isotopic purity and confirming the elemental composition of this compound. nih.govresearchgate.net Isotopic purity refers to the percentage of the compound that contains the intended number of deuterium atoms (in this case, four) relative to molecules with fewer or more deuterium atoms. nih.gov

Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. researchgate.netnih.gov This allows for the clear separation and quantification of isotopologues—molecules that differ only in their isotopic composition. researchgate.net

For this compound, the HRMS analysis would focus on the relative abundance of the following ions:

d₀ : The non-deuterated molecule (C₃₀H₃₂N₆O₆)

d₁ , d₂ , d₃ : Partially deuterated molecules

d₄ : The target molecule (C₃₀H₂₈D₄N₆O₆)

The isotopic purity is calculated from the integrated peak areas of these isotopologues in the mass spectrum. nih.gov A high isotopic purity (typically >98%) is essential for applications where the deuterated compound is used as an internal standard to ensure accurate quantification of the non-deuterated analyte in biological samples. researchgate.netcerilliant.com The high mass accuracy of HRMS also provides unequivocal confirmation of the elemental formula of the target compound. rsc.orgmdpi.com

Table 2: Illustrative HRMS Data for Isotopic Purity Assessment This table represents a hypothetical analysis of a high-purity batch of this compound.

Isotopologue Description Theoretical Mass (Da) Observed Relative Abundance (%)
d₀ Non-deuterated 572.2384 0.5
d₁ Mono-deuterated 573.2447 0.8
d₂ Di-deuterated 574.2510 1.2
d₃ Tri-deuterated 575.2572 2.5
d₄ Fully-deuterated 576.2635 95.0
Isotopic Purity (d₄) --- --- 95.0%

| Isotopic Enrichment (Atom % D) | --- | --- | >99% |

Development of High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust and high-throughput LC-MS/MS methods is essential for the quantitative analysis of drugs and their metabolites in various biological matrices. These methods are prized for their ability to deliver sensitive, selective, and rapid results, which are critical in pharmaceutical research and development.

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the use of a suitable internal standard (IS) is one of the most critical aspects of method development to ensure accuracy and precision. nih.gov this compound, a deuterated analogue of olmesartan, serves as an ideal stable isotopically labeled internal standard. nih.gov Regulatory agencies often recommend the use of such standards because they closely mimic the analyte of interest in terms of chemical and physical properties. nih.gov This similarity ensures that any variations during sample preparation and analysis, such as extraction efficiency and ionization suppression or enhancement, affect both the analyte and the internal standard to a similar degree, thus leading to more reliable and reproducible results. nih.govnih.gov

The use of deuterated olmesartan as an internal standard provides a reliable tool for regulatory bioanalysis. nih.gov For instance, in methods developed for the simultaneous determination of olmesartan and other drugs like amlodipine (B1666008), a deuterated form of olmesartan (Olmesartan D6) has been successfully employed as an internal standard to achieve accurate quantification. appconnect.in Similarly, Olmesartan-d4 has been used as an internal standard in the simultaneous estimation of olmesartan and hydrochlorothiazide (B1673439) in human plasma. researchgate.net The co-elution of the analyte and its deuterated internal standard helps to compensate for matrix-induced signal variability, a common challenge in bioanalysis.

Optimization of Chromatographic Separation Parameters for Olmesartan and its Metabolites

Effective chromatographic separation is fundamental to a successful LC-MS/MS analysis, preventing interference from other compounds in the matrix and ensuring accurate quantification. The optimization process involves a careful selection of the analytical column, mobile phase composition, flow rate, and gradient elution profile.

For the analysis of olmesartan and its metabolites, reversed-phase columns, such as C18, are commonly employed. researchgate.netresearchgate.net The choice of a C18 column provides effective retention and separation of these relatively non-polar compounds. The mobile phase typically consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net

For example, a study utilized a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol with a gradient elution to achieve separation. lcms.cz Another method for the simultaneous determination of olmesartan and amlodipine used a mobile phase of methanol, acetonitrile, and water (40:40:20, by volume). researchgate.net The flow rate is also a critical parameter, with typical rates around 0.5 mL/min to 1.2 mL/min, depending on the column dimensions and desired run time. researchgate.net The goal is to achieve a short analytical run time without compromising the resolution between olmesartan, its metabolites, and the internal standard. researchgate.net

Table 1: Example of Chromatographic Separation Parameters

Parameter Condition
Analytical Column Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Water (40:40:20, v/v)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 20 µL

This table presents a representative set of chromatographic conditions and is not exhaustive of all published methods.

Tandem Mass Spectrometry Parameters for Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for detecting low concentrations of analytes in complex biological matrices. This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

For olmesartan, detection is typically performed in positive electrospray ionization (ESI) mode. appconnect.in The precursor ion ([M+H]+) for olmesartan is m/z 447.3. appconnect.in This ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion, such as m/z 207.1, is monitored for quantification. appconnect.in The corresponding deuterated internal standard, such as Olmesartan D6, would have a precursor ion of m/z 453.2 and a product ion of m/z 207.0. appconnect.in In some methods utilizing negative ion mode, the transition for olmesartan is m/z 445.20 → 148.90, and for Olmesartan D6, it is m/z 451.40 → 154.30. nih.gov

The optimization of MS/MS parameters, including collision energy and dwell time, is crucial for maximizing the signal intensity and ensuring the specificity of the assay. appconnect.in A dwell time of around 200 ms for each MRM transition is often used to ensure a sufficient number of data points across the chromatographic peak. appconnect.in

Table 2: Illustrative Tandem Mass Spectrometry (MRM) Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Olmesartan 447.3 207.1 Positive ESI
Olmesartan D6 (IS) 453.2 207.0 Positive ESI

Note: These values can vary slightly between different instruments and optimized methods. appconnect.in

Validation of Analytical Methods Employing Isotopic Internal Standards

Method validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. When using isotopic internal standards like this compound, the validation process assesses several key parameters to ensure the reliability of the data. nih.govappconnect.inlcms.cz

Evaluation of Linearity, Accuracy, and Precision in Defined Matrices (non-human/in vitro)

The validation of a bioanalytical method involves establishing its performance characteristics. Linearity is assessed by analyzing calibration standards at several concentration levels and demonstrating a direct proportionality between the analyte concentration and the instrument response. For olmesartan, methods have been validated over concentration ranges such as 5-2500 ng/mL, showing excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. Both are typically evaluated using quality control (QC) samples at low, medium, and high concentrations. For methods using deuterated olmesartan as an internal standard, accuracy is generally expected to be within 85-115% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%. appconnect.in For example, one study reported intra- and inter-day precision for olmesartan to be in the range of 3.07–9.02% and accuracy (% bias) between -5.00–0.00%. nih.gov

Table 3: Representative Validation Data for an Olmesartan Assay

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low 15 < 10 < 10 90-110
Medium 500 < 8 < 8 92-108
High 2000 < 5 < 5 95-105

This table provides a hypothetical but typical representation of validation results for precision and accuracy.

Assessment of Matrix Effects and Ion Suppression/Enhancement with Deuterated Analogues

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS bioanalysis. lcms.cz These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), potentially compromising the accuracy of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.netlcms.cz Since the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized.

The assessment of matrix effects is a key part of method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should be consistent across different sources of the biological matrix, demonstrating that the method is free from significant and variable matrix effects. In methods where a deuterated internal standard for olmesartan was used, it was demonstrated that the internal standard effectively tracked and corrected for any matrix-induced variations. appconnect.in

Evaluation of Recovery and Stability of the Internal Standard

The reliability of any quantitative bioanalytical method hinges on the performance of the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis. For this compound and its close analogs like Olmesartan-d4/d6, thorough evaluation of recovery and stability is a prerequisite for its use.

Recovery refers to the efficiency of the extraction process in isolating the analyte and the internal standard from the biological matrix. Studies utilizing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consistently demonstrate high and consistent recovery for deuterated olmesartan standards. For instance, a method using Olmesartan D6 as an internal standard reported an extraction recovery of 81.72%. appconnect.in Another study employing Olmesartan-d4 (OLMD4) found its mean recovery to be 80.2%, while a separate analysis showed a recovery of 97.1%. researchgate.netresearchgate.net This high level of recovery ensures that a sufficient amount of the IS is present for accurate detection and quantification.

Stability assessments are performed to ensure that the internal standard does not degrade during the handling, storage, and analysis of the samples. These tests typically evaluate the analyte's integrity under various conditions, including short-term bench-top storage, long-term storage at low temperatures (e.g., -22°C and -65°C), and multiple freeze-thaw cycles. appconnect.in For deuterated olmesartan, validation protocols have demonstrated its stability under these conditions, with accuracy and precision falling within the widely accepted limits of 85-115% and less than 15%, respectively. appconnect.in The consistent precision and accuracy observed in methods using Olmesartan D6 and Olmesartan-d4 further attest to the stable performance of these internal standards. researchgate.netnih.gov

The following table summarizes recovery data for deuterated olmesartan internal standards from various studies.

Internal StandardExtraction MethodMean Recovery (%)Source(s)
Olmesartan D6Solid-Phase Extraction81.72 appconnect.in
Olmesartan-d4 (OLMD4)Solid-Phase Extraction80.2 researchgate.net
Olmesartan-d4 (OLMD4)Solid-Phase Extraction97.1 researchgate.net

Application in Non-Clinical and In Vitro Pharmacokinetic and Biotransformation Studies

This compound is a cornerstone of non-clinical and in vitro research designed to understand the absorption, distribution, metabolism, and excretion (ADME) of olmesartan medoxomil. These studies are fundamental in drug development, providing critical data before human clinical trials.

Olmesartan medoxomil is a prodrug, meaning it is administered in an inactive form and is rapidly converted in vivo by esterases to its pharmacologically active metabolite, olmesartan. researchgate.netfda.gov Understanding the rate and extent of this bioconversion is a key objective of in vitro studies. This compound, or its analogs, are used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify both the parent prodrug and the active olmesartan in various biological systems.

These systems include cellular models (e.g., hepatocyte cultures) and subcellular fractions like liver microsomes, which contain high concentrations of drug-metabolizing enzymes. nih.gov For example, research on new olmesartan prodrugs has utilized such in vitro systems to test their stability and metabolic conversion rates in rat plasma and liver microsomes. nih.gov By using a deuterated internal standard, researchers can achieve precise quantification, enabling comparisons between different potential drug candidates. nih.gov

LC-MS/MS methods validated with deuterated internal standards show excellent linearity and sensitivity for quantifying olmesartan over a wide concentration range, which is necessary for pharmacokinetic studies. nih.gov

The table below presents typical parameters for LC-MS/MS methods used to quantify olmesartan.

ParameterOlmesartanSource(s)
Linearity Range5.002 - 2,599.934 ng/mL nih.gov
4.051 - 2,500.912 ng/mL researchgate.net
Limit of Quantification (LOQ)0.1 µg/mL plos.orgsrce.hr
Precision (% CV)3.07 - 9.02% nih.gov
Accuracy (% Bias)-5.00 - 0.00% nih.gov

Beyond simple quantification, identifying the full range of metabolites of a drug candidate is crucial for assessing its safety and efficacy. Isotopic tracers like this compound are invaluable in these metabolite profiling studies. The presence of the deuterium atoms creates a unique isotopic signature that distinguishes drug-related compounds from the thousands of endogenous molecules in a biological sample.

Modern analytical strategies for metabolite identification rely on high-resolution mass spectrometry (HR-MS) platforms, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers. nih.gov These instruments are coupled with sophisticated data acquisition and processing techniques.

Key strategies include:

Isotope Pattern Filtering: Software algorithms can scan the complex HR-MS data to find pairs of peaks that correspond to the unlabeled drug and its deuterated internal standard. This same mass difference will be present in any metabolite that retains the deuterated portion of the molecule, allowing for their rapid identification. nih.gov

Mass Defect Filtering: This technique leverages the fact that the mass defect (the difference between the exact mass and the nominal mass) of most drugs is different from that of endogenous compounds. By filtering the data for specific mass defect ranges, metabolites can be selectively highlighted. nih.govymaws.com

Advanced Data-Dependent Acquisition: Modern workflows, such as AcquireX, use intelligent algorithms to perform data-dependent acquisition. ymaws.com The system performs an initial, rapid scan to identify all ions present and then uses a pre-set inclusion and exclusion list to specifically trigger fragmentation (MS/MS) scans on potential metabolites, while ignoring background ions. ymaws.com This maximizes the collection of high-quality spectral data for structural elucidation of even low-abundance metabolites.

These isotopic tracer-based strategies enable a comprehensive understanding of the biotransformation pathways of a drug, which is a critical component of non-clinical safety assessment.

Elucidation of Enzymatic Hydrolysis Pathways of Olmesartan Medoxomil Prodrug

Olmesartan medoxomil is an ester prodrug that requires bioactivation through hydrolysis to form its pharmacologically active metabolite, olmesartan. researchgate.netsemanticscholar.orgscispace.comnih.gov This conversion is rapid and complete during the absorption process, occurring in the gastrointestinal tract, portal blood, and liver. researchgate.netnih.gov After this initial de-esterification, the active olmesartan molecule undergoes virtually no further metabolism. drugbank.comnih.govnih.gov The use of deuterated analogs like this compound is instrumental in studying the kinetics and enzymes involved in this crucial activation step.

The bioactivation of olmesartan medoxomil is not mediated by a single enzyme but by a variety of hydrolases present in different tissues. nih.gov Research has identified several key enzymes responsible for this hydrolytic conversion.

In human plasma, Paraoxonase 1 (PON1), an arylesterase, has been identified as the primary enzyme responsible for hydrolyzing olmesartan medoxomil. jrespharm.comnih.govannualreviews.orgcdc.gov Studies involving immunoprecipitation with anti-PON1 antibodies completely removed the OM-hydrolyzing activity from human plasma, confirming its major role. nih.gov Human serum albumin (HSA) also exhibits esterase-like activity and contributes to the hydrolysis, although to a lesser extent than PON1. nih.govnih.gov

In the liver and intestine, a different set of enzymes is primarily responsible for the prodrug's activation. The main bioactivating enzyme in human liver and intestinal cytosol is a carboxymethylenebutenolidase (CMBL) homolog. nih.govjrespharm.comannualreviews.orgresearchgate.net Studies have shown that OM-hydrolyzing activity is significantly higher in the cytosolic fractions of the liver and intestine compared to microsomal fractions, which aligns with the location of CMBL. researchgate.netnih.gov The involvement of CMBL in the metabolism of xenobiotics like olmesartan medoxomil represents a significant finding in understanding drug biotransformation. nih.gov Azilsartan medoxomil is also identified as a substrate for CMBL. nih.gov

The enzymatic hydrolysis of olmesartan medoxomil has been shown to follow Michaelis-Menten kinetics, a fundamental model of enzyme kinetics. nih.govresearchgate.netresearchgate.net Kinetic analyses have been performed on the enzymes responsible for this conversion. For instance, the hydrolysis of olmesartan medoxomil by both human serum albumin and recombinant human CMBL demonstrated saturation kinetics consistent with the Michaelis-Menten equation. nih.govresearchgate.net

Deuterated substrates are invaluable in such kinetic studies. While specific kinetic data for this compound were not detailed in the reviewed literature, deuterated internal standards are frequently used for reliable quantification in bioanalytical methods, which is a prerequisite for accurate kinetic modeling. researchgate.nethelsinki.fi The use of a stable isotope-labeled analog allows for precise measurement of the parent compound and its metabolite, minimizing analytical variability.

Kinetic parameters for the hydrolysis of medoxomil-ester prodrugs by recombinant human CMBL have been determined, providing insight into the enzyme's affinity and catalytic turnover rate.

Table 1: Michaelis-Menten Kinetic Parameters for Prodrug Hydrolysis by Recombinant Human CMBL
SubstrateKm (μM)Vmax (nmol/min/mg protein)Source
Olmesartan Medoxomil1701430 researchgate.net
Faropenem Medoxomil2831280 researchgate.netresearchgate.net
Lenampicillin63.41330 researchgate.netresearchgate.net

Deuterium Kinetic Isotope Effects (DKIE) in Metabolic Reactions

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, is a key strategy in mechanistic pharmacology. This substitution can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), where the rate of a reaction is slowed if the cleavage of the carbon-deuterium (C-D) bond is part of the rate-limiting step. nih.govnih.gov This effect arises because the C-D bond has a lower zero-point energy and thus requires more energy to break than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com

The metabolism of olmesartan is exceptionally straightforward: the prodrug is hydrolyzed to the active form, which is then excreted without any significant further metabolic changes. nih.govnih.gov Therefore, the rate-limiting step in its metabolic clearance is the initial hydrolysis.

The use of this compound, where deuterium atoms are placed on the ethyl group of the imidazole (B134444) ring, serves as an interesting case for investigating rate-limiting steps. The critical metabolic reaction—hydrolysis of the medoxomil ester—does not involve the cleavage of any C-H bonds on this ethyl group. Consequently, deuteration at this position would not be expected to produce a significant primary kinetic isotope effect on the rate of prodrug activation. This illustrates an important principle: for a DKIE to be observed, deuteration must occur at a site of bond cleavage that is kinetically significant. nih.gov In this context, the primary utility of an analog like this compound is more likely as a stable-labeled internal standard for precise quantification in pharmacokinetic studies rather than as a tool to slow metabolism. researchgate.net

Identification and Structural Characterization of Phase I and Phase II Metabolites (in vitro/non-human)

A defining characteristic of olmesartan's metabolic profile is its simplicity. Following the initial, rapid hydrolysis of the olmesartan medoxomil prodrug to its active acid form, olmesartan, there is virtually no subsequent Phase I or Phase II metabolism. nih.govdrugbank.comnih.govdrugbank.com

In vitro and non-human studies confirm this profile.

Phase I Metabolism: Studies have consistently shown that the active olmesartan moiety does not undergo further oxidative metabolism, for instance by cytochrome P450 enzymes. drugbank.com This lack of P450 involvement minimizes the risk of many common drug-drug interactions. nih.gov

Phase II Metabolism: Olmesartan is not subject to conjugation reactions, such as glucuronidation, which are typical Phase II metabolic pathways. The drug is excreted largely unchanged. nih.gov

The only metabolic transformation of the parent prodrug is the cleavage of the ester bond. This reaction liberates the active olmesartan and a medoxomil moiety, which is further metabolized and cleared. nih.govresearchgate.net An in vitro study using rat liver S9 fractions demonstrated the conversion of olmesartan medoxomil to olmesartan, but no subsequent metabolites of the active drug were reported. scirp.org Another potential product, designated RNH-8097, was specifically looked for in in vitro reaction mixtures but was not detected. researchgate.net The active drug is ultimately eliminated through both renal and biliary excretion. nih.govnih.gov

Table 2: Metabolic Profile of Olmesartan Medoxomil
CompoundMetabolic PathwayResulting Product(s)Further Metabolism of ProductSource
Olmesartan Medoxomil (Prodrug)Hydrolysis (Phase I)Olmesartan (Active Metabolite) + Medoxomil moietyNo further metabolism of Olmesartan. Medoxomil moiety is metabolized separately. nih.govnih.gov

Comparative Metabolism Studies Across In Vitro Systems and Non-Human Models

The use of isotopically labeled compounds, such as this compound, is fundamental in mechanistic studies to trace and quantify the biotransformation of a parent drug across various biological systems. These investigations are crucial for understanding interspecies differences and for extrapolating preclinical data to humans. The metabolism of Olmesartan Medoxomil, a prodrug, primarily involves its hydrolysis to the pharmacologically active metabolite, Olmesartan. scispace.comnih.gov This conversion is rapid and occurs mainly during absorption from the gastrointestinal tract, driven by esterase enzymes present in the gut mucosa and portal blood. tga.gov.au Following this initial bioactivation, the active Olmesartan undergoes virtually no further metabolism. tga.gov.aunih.gov

Comparative studies have been conducted across several in vitro systems and non-human species to characterize the enzymes responsible for this critical hydrolytic step and to evaluate the predictive power of these models.

Research has focused on assessing metabolic stabilities in a variety of in vitro systems, including cryopreserved hepatocytes, liver S9 (LS9), intestinal S9 (IS9), kidney S9 (KS9), and plasma. researchgate.net These studies have been performed using tissues from humans and key non-human models such as the rat, dog, and cynomolgus monkey. researchgate.net The primary enzymes implicated in the hydrolysis of Olmesartan Medoxomil are not cytochrome P450s, but rather carboxylesterases (CES), carboxymethylenebutenolidase (CMBL), and paraoxonase (PON1). researchgate.net CMBL, identified as a primary hydrolase for Olmesartan Medoxomil in the human liver and intestine, is a predominantly cytosolic enzyme. researchgate.netresearchgate.net In contrast, carboxylesterases are found in both the cytosol and microsomal membranes, highlighting the importance of selecting the appropriate in vitro system for accurate characterization. researchgate.net

Studies using rat liver S9 fractions have shown that Olmesartan Medoxomil is highly reactive and efficiently converted to its active metabolite, Olmesartan. scirp.orgscirp.org This in vitro model has also been used to investigate competitive metabolism. For instance, the rate of Olmesartan formation from its prodrug was found to be reduced in the presence of other drugs that undergo hydrolytic metabolism, such as Ramipril and Fenofibrate. scirp.orgscirp.org

Table 4.4.1: Competitive Metabolism of Olmesartan Medoxomil in Rat Liver S9 Fractions

This table illustrates the impact of co-incubation with other drugs on the formation of Olmesartan from Olmesartan Medoxomil in an in vitro rat liver S9 fraction model. Data is sourced from references scirp.org and researchgate.net.

Incubated Compounds Reduction in Olmesartan Formation Rate
Olmesartan Medoxomil + Ramipril 12.68%
Olmesartan Medoxomil + Fenofibrate 6.56%

When comparing metabolic hydrolysis across species, significant differences emerge. Investigations assessing metabolic stability in hepatocytes from humans, monkeys, dogs, and rats have been particularly insightful. researchgate.net Among the preclinical species evaluated, the hydrolysis intrinsic clearance observed in monkey hepatocytes was the most comparable to the data from human hepatocytes. researchgate.net This suggests that the monkey may be a more predictive non-human model for the hepatic bioactivation of Olmesartan Medoxomil. researchgate.net However, it is also noted that in vitro drug metabolism data from non-human liver S9 fractions, particularly from dogs and monkeys, may not always directly translate to the in vivo human situation due to factors like differing liver-to-body weight ratios. researchgate.net

Pharmacokinetic studies in non-human models, such as Beagle dogs, have been instrumental in evaluating the in vivo performance and bioavailabilty of different drug formulations. nih.gov In rats, olmesartan has been shown to cross the placental barrier and is distributed to milk at low concentrations. tga.gov.au

Table 4.4.2: Key Enzymes and Systems in Olmesartan Medoxomil Hydrolysis

This table summarizes the primary enzymes and biological systems involved in the metabolic conversion of Olmesartan Medoxomil to Olmesartan across different species. Data is sourced from references researchgate.net and researchgate.net.

Feature Description Species/System
Primary Enzymes Carboxylesterases (CES), Carboxymethylenebutenolidase (CMBL), Paraoxonase (PON1) Human, Monkey, Dog, Rat
Primary Bioactivation Site Gut Mucosa, Portal Blood, Liver, Intestine Human, Rat
Key In Vitro Systems Hepatocytes, Liver S9, Intestinal S9, Kidney S9, Plasma Human, Monkey, Dog, Rat
Most Predictive Non-Human Model (Hepatocyte Hydrolysis) Cynomolgus Monkey Monkey vs. Human

| Primary Hydrolase (Liver & Intestine) | Carboxymethylenebutenolidase (CMBL) | Human |

Pharmacological and Molecular Interaction Studies with Ethyl Olmesartan Medoxomil D4 Excluding Clinical Efficacy

In Vitro Receptor Binding Assays and Affinity Determination

In vitro studies are crucial for elucidating the binding characteristics of a drug to its target receptor. For Ethyl Olmesartan (B1677269) Medoxomil-d4, the active metabolite, olmesartan, is the entity that interacts with the Angiotensin II Type 1 (AT1) receptor.

Receptor binding assays have demonstrated that olmesartan is a potent, competitive, and selective antagonist of the AT1 receptor. It exhibits negligible antagonistic activity at the AT2 and AT4 receptors. Competitive binding experiments using radiolabeled ligands have shown that olmesartan produces a concentration-dependent inhibition of specific binding to the AT1 receptor. These assays typically result in sigmoidal competition binding curves with Hill coefficients close to unity, indicating a homogenous class of binding sites and a simple bimolecular interaction.

The affinity of olmesartan for the AT1 receptor is high, and it is characterized by a slow dissociation rate. This high affinity and slow dissociation contribute to its potent and long-lasting pharmacological effects.

Table 1: In Vitro Receptor Binding Data for Olmesartan (Active Metabolite)

Parameter Value Reference
Target Receptor Angiotensin II Type 1 (AT1)
Binding Nature Competitive Antagonist
Selectivity High for AT1 over AT2 and AT4

Cellular Permeability and Distribution Studies (e.g., using cell lines, tissue models)

Cellular permeability is a key determinant of a drug's ability to reach its site of action. Olmesartan medoxomil is designed as a prodrug to enhance oral bioavailability, as the active form, olmesartan, has low oral absorption.

Studies using in situ single-pass intestinal perfusion (SPIP) in rats have shown that olmesartan medoxomil is absorbed throughout the intestinal tract, with a preference for the proximal segments. The effective permeability coefficient (Peff) has been quantified in various intestinal regions.

Formulation strategies, such as self-microemulsifying drug delivery systems (SMEDDS), have been shown to significantly increase the intestinal permeability of olmesartan medoxomil. In vitro models like the hexadecane (B31444) membrane-parallel artificial membrane permeability assay (HDM-PAMPA) are also used to predict the passive absorption of olmesartan medoxomil. These studies indicate that lipid-based formulations can substantially improve its permeability compared to a suspension.

Table 2: Cellular Permeability Data for Olmesartan Medoxomil

Study Model Key Finding Reference
In situ SPIP (rat) Absorbed throughout the intestine, favoring proximal segments

Investigation of Molecular Interactions and Target Engagement at the Angiotensin II Type 1 (AT1) Receptor (in vitro)

The molecular interaction of olmesartan with the human AT1 receptor has been characterized as a two-step process. This involves the initial formation of a loose complex (IR) which then transforms into a tight-binding complex (IR*). Olmesartan is considered an insurmountable antagonist, meaning that it causes a depression of the maximal response to an agonist that cannot be overcome by increasing the agonist concentration.

This insurmountable antagonism is attributed to its slow dissociation from the AT1 receptor. The interaction is highly specific and potent, leading to a long-lasting inhibition of Angiotensin II-induced effects. Studies using CHO-K1 cells stably expressing the human AT1 receptor have been instrumental in defining these molecular interactions. The carboxyl group of olmesartan's imidazole (B134444) core is thought to be crucial for stabilizing the tight-binding complex with the receptor.

Critical amino acid residues within the AT1 receptor that interact with olmesartan include R167, W84, Y35, and K199. These interactions are key to its high-affinity binding and potent antagonism.

Table 3: Molecular Interaction Characteristics of Olmesartan with the AT1 Receptor

Interaction Feature Description Reference
Antagonism Type Insurmountable
Binding Model Two-step (Loose to Tight Complex)
Key Interacting Residues R167, W84, Y35, K199

Mechanistic Insights into the Impact of Deuteration on Pharmacological Activity (if any, at a molecular level)

Specific studies detailing the impact of deuteration on the molecular-level pharmacological activity of Ethyl Olmesartan Medoxomil-d4 are not extensively available in publicly accessible literature. However, the primary purpose of deuteration in drug development is typically to alter the drug's metabolic profile. Deuterium-carbon bonds are stronger than protium-carbon bonds, which can slow down metabolic processes that involve the cleavage of these bonds.

At the molecular level of receptor interaction, the substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the binding affinity or the mechanism of action at the AT1 receptor. The shape, size, and electronic properties of the molecule, which govern receptor binding, remain largely unchanged. Therefore, the high affinity, slow dissociation, and insurmountable antagonism characteristic of olmesartan are expected to be preserved in this compound. The primary impact of deuteration would likely be on its pharmacokinetics (e.g., half-life, clearance) rather than its pharmacodynamics at the receptor level. Deuterated olmesartan has been successfully used as an internal standard in bioanalytical methods, which relies on its similar chemical behavior to the non-deuterated form.

Quality Control and Impurity Profiling of Ethyl Olmesartan Medoxomil D4 As a Reference Standard

Development of Analytical Methods for Purity Determination of Isotopic Standards

The determination of purity for an isotopic standard like Ethyl Olmesartan (B1677269) Medoxomil-d4 is a multi-faceted process that goes beyond traditional chemical purity assessment. It involves quantifying not only chemical impurities but also assessing the isotopic enrichment and distribution.

A primary concern with deuterated active pharmaceutical ingredients (APIs) is the presence of lower isotopologues, which can be mistakenly classified as impurities if not properly characterized. acs.orgacs.orgnih.gov Therefore, analytical methods must be capable of distinguishing and quantifying these different isotopic forms. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique for this purpose. almacgroup.comresearchgate.net It allows for the accurate mass determination of the labeled compound and its isotopologues, enabling the calculation of isotopic purity. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. acs.orgcelnisprava.gov.cz Specifically, deuterium (B1214612) NMR (²H NMR) can directly probe the sites and extent of deuteration. Quantitative NMR (qNMR) can be employed to determine the absolute purity of the reference standard against a certified reference material.

The development of these methods requires careful optimization of experimental parameters to ensure accurate and reproducible results. For LC-MS, this includes the selection of the appropriate chromatographic column and mobile phase to achieve separation from any chemical impurities. oup.comresearchgate.net For NMR, parameters such as relaxation delays must be optimized for accurate quantification. The combination of these orthogonal analytical techniques provides a comprehensive profile of the isotopic standard's purity. acs.org

Analytical TechniquePurpose in Purity Determination of Isotopic StandardsKey Parameters to Optimize
LC-MS/HRMS Quantify chemical impurities and determine isotopic distribution. almacgroup.comresearchgate.netChromatographic separation, ionization source parameters, mass resolution.
NMR (¹H, ¹³C, ²H) Confirm chemical structure, identify and quantify impurities, determine isotopic enrichment. acs.orgcelnisprava.gov.czSolvent selection, pulse sequences, relaxation delays for quantitative analysis.
qNMR Determine absolute purity against a certified reference material.Selection of internal standard, signal-to-noise ratio, number of scans.

Identification and Characterization of Synthetic By-products and Process-Related Impurities specific to deuterated synthesis

The synthesis of deuterated compounds can introduce unique impurities that are not typically found in their non-deuterated counterparts. These can arise from the deuterated starting materials or from side reactions occurring during the synthesis. acs.orgacs.org A thorough impurity profile is crucial for a reference standard to prevent misinterpretation of analytical data. pharmaffiliates.com

For Ethyl Olmesartan Medoxomil-d4, potential impurities could include regio-isomers formed during the alkylation steps of the imidazole (B134444) ring, as well as by-products from incomplete reactions or degradation. researchgate.netnih.gov The presence of deuterium can sometimes influence reaction pathways, potentially leading to different impurity profiles compared to the non-deuterated synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for separating and quantifying impurities in pharmaceutical substances. scirp.orgnih.gov For this compound, developing a stability-indicating HPLC method is essential. This involves forcing the degradation of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that all potential degradation products are separated from the main peak. researchgate.net

The use of a photodiode array (PDA) detector can provide additional information about the spectral purity of the peaks. nih.gov For the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. tsijournals.comnih.gov This allows for the determination of the molecular weight of the impurities, providing crucial information for their structural elucidation. tsijournals.comnih.gov

Several chromatographic methods have been reported for the analysis of Olmesartan Medoxomil and its impurities, which can be adapted for the deuterated analog. oup.comresearchgate.net These methods often utilize reversed-phase columns (e.g., C18) with gradient elution to achieve optimal separation of a wide range of impurities. nih.gov

Chromatographic TechniqueApplication in Impurity ProfilingAdvantages
HPLC-UV/PDA Separation and quantification of known and unknown impurities. scirp.orgnih.govRobust, reproducible, widely available. PDA provides spectral information.
LC-MS Identification of unknown impurities by providing molecular weight information. tsijournals.comnih.govHigh sensitivity and specificity.
Preparative LC Isolation of impurities for further structural characterization. tsijournals.comEnables collection of sufficient material for NMR and other techniques.

Once impurities are separated and isolated, their chemical structures must be elucidated. This is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule. For deuterated compounds, NMR can also confirm the location of the deuterium labels. celnisprava.gov.cz

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of an impurity, which allows for the determination of its elemental composition. researchgate.netresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. tsijournals.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net While it may not be sufficient for complete structural elucidation on its own, it serves as a valuable complementary technique.

By combining the data from these techniques, a comprehensive structural characterization of each impurity can be achieved, which is essential for understanding their origin and for controlling their levels in the reference standard. researchgate.netresearchgate.net

Assessment of Long-Term Stability of this compound as an Analytical Reagent

The stability of a reference standard is critical to ensure the reliability of analytical results over time. biopharmaconsultinggroup.com Long-term stability studies are conducted to establish the appropriate storage conditions and retest period for this compound.

These studies typically involve storing the reference standard under controlled temperature and humidity conditions for an extended period. tandfonline.comresearchgate.net The purity of the standard is then tested at regular intervals using a validated stability-indicating analytical method, such as the HPLC method described previously. biopharmaconsultinggroup.com Any significant degradation or change in the impurity profile would indicate instability.

The design of a robust stability protocol should include defined storage conditions, a testing schedule, validated analytical methods, and clear acceptance criteria. biopharmaconsultinggroup.com An isochronic design, where samples are stored at the intended temperature and then moved to a reference temperature for analysis at the end of the study, can minimize day-to-day analytical variation. nih.gov The data from these studies are used to determine the shelf-life of the reference standard, ensuring its continued suitability for its intended use. researchgate.net

Stability Study ParameterDescriptionImportance
Storage Conditions Defined temperature, humidity, and light exposure. biopharmaconsultinggroup.comSimulates the intended storage environment and identifies potential degradation factors.
Testing Schedule Predetermined time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months). biopharmaconsultinggroup.comMonitors the rate of degradation over time.
Analytical Method Validated stability-indicating method (e.g., HPLC). biopharmaconsultinggroup.comEnsures that any degradation products are accurately detected and quantified.
Acceptance Criteria Predefined limits for purity and impurity levels. biopharmaconsultinggroup.comDefines the point at which the reference standard is no longer considered suitable for use.

Future Directions and Emerging Research Avenues in Deuterated Drug Analogue Studies

Integration of Advanced Mass Spectrometry Platforms for Isotopic Flux Analysis

Advanced mass spectrometry (MS) platforms are pivotal in elucidating the metabolic pathways and kinetics of deuterated compounds. High-resolution mass spectrometry, coupled with techniques like liquid chromatography (LC-MS), allows for the precise tracking and quantification of deuterated molecules and their metabolites in biological matrices. In the context of Ethyl Olmesartan (B1677269) Medoxomil-d4, these platforms can be instrumental in isotopic flux analysis.

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying intracellular metabolic fluxes. By introducing a deuterated tracer like Ethyl Olmesartan Medoxomil-d4 into a biological system, researchers can monitor its metabolic transformation over time. The pattern of deuterium (B1214612) incorporation into downstream metabolites provides a dynamic map of the metabolic network, revealing the rates of various biochemical reactions. This approach offers invaluable insights into how a drug molecule is processed and the metabolic pathways it influences.

The integration of sophisticated MS (B15284909) techniques, such as tandem mass spectrometry (MS/MS), further enhances the resolution of isotopic flux analysis. MS/MS allows for the fragmentation of ions, providing structural information that can pinpoint the exact location of deuterium atoms within a metabolite. This level of detail is crucial for understanding the mechanisms of metabolic reactions and identifying specific sites of enzymatic activity.

Below is a table summarizing the key mass spectrometry techniques and their applications in the analysis of deuterated compounds:

Mass Spectrometry TechniqueApplication in Deuterated Drug Analysis
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for unambiguous identification of deuterated compounds and their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of deuterated compounds and their metabolites in complex biological samples.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites and determination of the position of deuterium labels.
Isotope Ratio Mass Spectrometry (IRMS)Precise measurement of isotope ratios to quantify the extent of deuterium incorporation.

Computational Chemistry and Molecular Dynamics Simulations for Predicting Deuterium Effects

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the effects of deuteration on the properties of drug molecules. These in silico methods provide a theoretical framework for understanding how the substitution of hydrogen with deuterium can alter factors such as bond strength, molecular vibrations, and intermolecular interactions.

The primary influence of deuteration is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 enzymes. Computational models can predict the magnitude of the KIE for specific metabolic pathways of a drug like Olmesartan Medoxomil, thereby guiding the rational design of deuterated analogues with improved metabolic stability.

Molecular dynamics simulations can further provide insights into how deuteration affects the conformational dynamics and binding affinity of a drug to its target receptor. By simulating the interactions between the deuterated drug and its biological target, researchers can predict whether the isotopic substitution will have a favorable or detrimental effect on the drug's pharmacological activity. For this compound, MD simulations could be employed to study its interaction with the angiotensin II receptor, providing valuable data for the design of next-generation antihypertensive agents.

The following table outlines the applications of computational chemistry and molecular dynamics in the study of deuterated compounds:

Computational MethodApplication in Predicting Deuterium Effects
Quantum Mechanics (QM)Calculation of bond energies and vibrational frequencies to predict the kinetic isotope effect.
Molecular Dynamics (MD) SimulationsSimulation of the conformational dynamics and binding interactions of deuterated drugs with their biological targets.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for the pharmacokinetic and pharmacodynamic properties of deuterated compounds.

Novel Applications of Deuterated Olmesartan Medoxomil in Systems Biology and Multi-Omics Research (e.g., metabolomics)

The use of deuterated compounds like this compound is poised to make significant contributions to the fields of systems biology and multi-omics research. These disciplines aim to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics.

In metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, deuterated compounds serve as excellent metabolic tracers. By introducing this compound into a cellular or animal model, researchers can trace its metabolic fate and its impact on the broader metabolome. This can reveal novel metabolic pathways and identify biomarkers associated with the drug's efficacy or toxicity.

The integration of metabolomics data with other omics data, such as transcriptomics and proteomics, can provide a more holistic understanding of a drug's mechanism of action. For instance, changes in the metabolome upon treatment with deuterated Olmesartan Medoxomil could be correlated with alterations in gene expression and protein levels, providing a comprehensive picture of the cellular response to the drug. This systems-level approach can uncover new drug targets and facilitate the development of personalized medicine strategies.

Innovations in Deuteration Technologies for Complex Pharmaceutical Molecules

The synthesis of deuterated compounds, particularly for complex pharmaceutical molecules, presents significant challenges. However, recent innovations in deuteration technologies are making the process more efficient and selective. These advancements are crucial for expanding the application of deuterated analogues in drug discovery and development.

Traditional methods for deuteration often involve harsh reaction conditions and can lack regioselectivity, leading to the incorporation of deuterium at undesired positions. Newer catalytic methods, employing transition metals such as iridium, ruthenium, and palladium, offer milder reaction conditions and greater control over the site of deuteration. These catalysts can facilitate hydrogen-isotope exchange reactions with high precision, allowing for the targeted labeling of specific C-H bonds within a complex molecule.

Another promising area of innovation is the use of enzymatic and microbial systems for deuteration. These biocatalytic approaches can offer unparalleled selectivity and are particularly well-suited for the deuteration of complex natural products and other biologically active molecules. As these technologies continue to mature, they will undoubtedly facilitate the synthesis of a wider range of deuterated drug analogues, including more complex derivatives of Olmesartan Medoxomil.

Role of Deuterated Analogs in Early-Stage Drug Discovery and Pre-clinical Candidate Optimization (non-human focus)

Deuterated analogs are playing an increasingly important role in the early stages of drug discovery and the optimization of preclinical candidates. The ability of deuteration to modulate the pharmacokinetic properties of a molecule makes it a valuable tool for medicinal chemists seeking to improve the "drug-like" properties of a lead compound.

In early-stage drug discovery, deuteration can be used to rapidly assess the metabolic liabilities of a new chemical entity. By synthesizing a small library of deuterated analogues with deuterium incorporated at different potential sites of metabolism, researchers can quickly identify the positions that are most susceptible to metabolic breakdown. This information can then be used to guide further chemical modifications to improve the compound's metabolic stability.

During preclinical candidate optimization, deuteration can be employed to fine-tune the pharmacokinetic profile of a promising drug candidate. By strategically placing deuterium atoms, it is possible to slow down the rate of metabolism, thereby increasing the drug's half-life and exposure in the body. This can lead to a more favorable dosing regimen and potentially improved therapeutic efficacy. The preclinical evaluation of deuterated angiotensin II receptor blockers, for instance, has demonstrated the potential for this strategy to yield superior drug candidates.

The following table summarizes the key research findings related to the role of deuterated analogs in preclinical development:

Research FindingImplication for Preclinical Candidate Optimization
Improved Metabolic StabilityLonger half-life, increased drug exposure, and potentially reduced dosing frequency.
Altered Metabolite ProfilePotential to reduce the formation of toxic or inactive metabolites, leading to an improved safety profile.
Enhanced Target EngagementIn some cases, deuteration can lead to increased binding affinity for the target receptor, resulting in improved potency.

Q & A

Q. What are the key synthetic pathways for synthesizing Ethyl Olmesartan Medoxomil-d4, and how do isotopic labels influence its pharmacokinetic profiling?

this compound is synthesized through multi-step reactions involving intermediates such as trityl-protected tetrazole derivatives and esterification with deuterated ethyl groups. Key steps include cycloaddition, Grignard reactions, and ester exchange . Isotopic labeling (e.g., deuterium at specific positions) enhances metabolic stability and enables precise tracking in pharmacokinetic studies, reducing hepatic first-pass metabolism and improving bioavailability assessments .

Q. Which analytical methods are validated for quantifying this compound and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. For impurity profiling, GC-MS/MS is effective in detecting genotoxic N-nitrosamines, with optimized mobile phases (e.g., acetonitrile/pH 3.0 phosphate buffer) achieving separation of degradation products like Olmesartan Medoxomil-d4 Butyl Impurity and Dehydro Impurity . Dissolution testing under USP guidelines (e.g., pH 7.2 buffer, 75 rpm) ensures batch consistency .

Q. How is the solubility of this compound characterized, and what solvents are optimal for preclinical studies?

Solubility studies in methanol, dichloromethane, ethyl acetate, and acetone reveal methanol as the optimal solvent (>600 mg/mL for non-deuterated analogs), critical for in vitro assays. Deuterated forms may exhibit slight solubility variations due to isotopic effects, necessitating empirical validation .

Advanced Research Questions

Q. What formulation strategies improve the bioavailability of this compound, particularly for multi-organ targeting?

Ethylcellulose-based nanosponges (NSs) enhance oral bioavailability by encapsulating the drug (91.2% entrapment efficiency) and enabling sustained release. Optimized NSs (e.g., ONS4 with 487 nm particle size, −18.1 mV zeta potential) improve cytotoxicity against A549 lung cancer cells and antihypertensive efficacy in rat models, demonstrating dual therapeutic potential . Surface area (63.512 m²/g) and pore radius (15.274 Å) are critical parameters for tuning drug release kinetics .

Q. How can researchers resolve contradictions in clinical data regarding this compound’s cardiovascular risks in diabetic populations?

The ROADMAP trial highlights conflicting outcomes: while Olmesartan delayed microalbuminuria onset in diabetic patients, it showed no benefit on glomerular filtration rate (GFR) decline. Advanced statistical methods (e.g., time-to-event analysis, covariate adjustment for blood pressure) are recommended to isolate drug-specific effects from confounding variables. Meta-analyses pooling data from trials like ROADMAP and OLMETENS studies can clarify risk-benefit profiles .

Q. What experimental models are suitable for studying the multi-organ protective effects of this compound beyond hypertension?

  • Renal protection : Spontaneously hypertensive rat (SHR) models with induced diabetes, monitoring urinary albumin-to-creatinine ratios and serum creatinine .
  • Lung cancer : A549 cell lines for cytotoxicity assays (IC₅₀ comparisons between free and nanoformulated drug) .
  • Cardiovascular endpoints : Ambulatory blood pressure monitoring (ABPM) in humans to assess 24-hour efficacy, focusing on morning surge periods and trough-to-peak ratios .

Q. How do degradation pathways of this compound impact its stability, and what mitigation strategies are recommended?

Major degradation products include Olmesartan Medoxomil-d6 (via ester hydrolysis) and N-nitrosamines (under acidic conditions). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are essential. Formulation additives like antioxidants (e.g., ascorbic acid) and controlled storage (15–30°C in airtight containers) minimize degradation .

Methodological Considerations

  • Basic Research : Prioritize USP-compliant dissolution testing and isotopic purity validation (>98% deuterium incorporation via NMR) .
  • Advanced Research : Use orthogonal analytical methods (e.g., HPLC + GC-MS) for impurity profiling and employ nanoformulations to address solubility-limited bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.